molecular formula C8H13NS B1532505 2-Methyl-2-(thiophen-2-yl)propan-1-amine CAS No. 339055-33-3

2-Methyl-2-(thiophen-2-yl)propan-1-amine

Cat. No. B1532505
M. Wt: 155.26 g/mol
InChI Key: GULSTDWKCMPQQZ-UHFFFAOYSA-N
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Description

“2-Methyl-2-(thiophen-2-yl)propan-1-amine”, also known as Methiopropamine (MPA), is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .


Synthesis Analysis

The synthesis of Methiopropamine involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. The final step involves a reaction with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Molecular Structure Analysis

The molecular formula of Methiopropamine is C8H13NS . The molecule consists of a thiophene group (a five-membered ring made up of one sulfur atom and four carbon atoms) with an alkyl amine substituent at the 2-position .


Chemical Reactions Analysis

Methiopropamine metabolism is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are common metabolic pathways . Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .


Physical And Chemical Properties Analysis

The molar mass of Methiopropamine is 155.26 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Characterization and Potential Applications

2-Methyl-2-(thiophen-2-yl)propan-1-amine is a chemical compound that has been studied for its various potential applications in scientific research. While specific studies directly focusing on this compound are limited, research on similar compounds provides insights into the possible applications and characteristics of 2-Methyl-2-(thiophen-2-yl)propan-1-amine.

One study discusses a related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), highlighting its high affinity as a κ-opioid receptor (KOR) antagonist. This suggests potential applications in studying the KOR system, which is relevant in pain management, stress response, and addiction treatment (S. Grimwood et al., 2011). The study's findings on pharmacological characterization could inform the exploration of 2-Methyl-2-(thiophen-2-yl)propan-1-amine in similar contexts.

Another study focuses on a water-soluble cationic polythiophene derivative, closely related to the thiophene structure in 2-Methyl-2-(thiophen-2-yl)propan-1-amine. This research investigates its potential as a theranostic gene delivery vehicle, indicating the compound's possible utility in gene therapy and diagnostic applications (Analyn C. Carreon et al., 2014).

Materials Science and Catalysis

In materials science, the synthesis and evaluation of various derivatives from compounds similar to 2-Methyl-2-(thiophen-2-yl)propan-1-amine have shown promise. For instance, novel hybrid polymers with thiophenylanilino backbones, which could be synthesized from similar compounds, have been reported. These polymers exhibit electroactive properties, suggesting potential applications in electronic and photonic devices (Lawrence C. Baldwin et al., 2008).

Moreover, compounds with a thiophene structure have been studied for their corrosion inhibitive performance on carbon steel, indicating potential industrial applications in corrosion prevention (G. Gao et al., 2007). This aspect could be relevant for 2-Methyl-2-(thiophen-2-yl)propan-1-amine in developing new corrosion inhibitors.

Safety And Hazards

Methiopropamine has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms . It is classified as a prohibited psychotropic in some countries .

Future Directions

As a compound structurally related to methamphetamine, Methiopropamine has been the subject of research and legal scrutiny . Its potential for abuse and significant acute toxicity highlight the need for further study and regulation .

properties

IUPAC Name

2-methyl-2-thiophen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULSTDWKCMPQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(thiophen-2-yl)propan-1-amine

CAS RN

339055-33-3
Record name 2-methyl-2-(thiophen-2-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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